1-N-Boc-4-iodo-azepane
Overview
Description
1-N-Boc-4-iodo-azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and an iodine atom attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-iodoazepane-1-carboxylate typically involves the iodination of an azepane derivative. One common method is the reaction of 4-azepanone with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in the presence of a base like sodium hydroxide. The resulting 4-iodoazepanone is then treated with tert-butyl chloroformate to form tert-butyl 4-iodoazepane-1-carboxylate .
Industrial Production Methods
Industrial production of tert-butyl 4-iodoazepane-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-N-Boc-4-iodo-azepane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to remove the iodine atom and form the corresponding azepane derivative.
Oxidation Reactions: The azepane ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed in acidic or basic media.
Major Products Formed
Substitution: Products include various azepane derivatives with different substituents replacing the iodine atom.
Reduction: The major product is the deiodinated azepane derivative.
Oxidation: Products may include azepane derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-N-Boc-4-iodo-azepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mechanism of Action
The mechanism of action of tert-butyl 4-iodoazepane-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-iodopiperidine-1-carboxylate: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
1-N-Boc-4-iodo-azepane: Another azepane derivative with different substituents on the ring.
Uniqueness
This compound is unique due to its specific combination of a seven-membered azepane ring, an iodine atom, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 4-iodoazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFSVNKXRCIGOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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